3-(3,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
CAS No.: 109888-66-6
Cat. No.: VC4626825
Molecular Formula: C10H7Cl2NO3
Molecular Weight: 260.07
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 109888-66-6 |
---|---|
Molecular Formula | C10H7Cl2NO3 |
Molecular Weight | 260.07 |
IUPAC Name | 3-(3,4-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Standard InChI | InChI=1S/C10H7Cl2NO3/c11-6-2-1-5(3-7(6)12)8-4-9(10(14)15)16-13-8/h1-3,9H,4H2,(H,14,15) |
Standard InChI Key | NDHFMONJGUAVQS-UHFFFAOYSA-N |
SMILES | C1C(ON=C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₁₀H₇Cl₂NO₃, with a molar mass of 260.07 g/mol . Its IUPAC name derives from the oxazole ring (a five-membered heterocycle containing nitrogen and oxygen) fused to a 3,4-dichlorophenyl group and a carboxylic acid moiety at the 5-position . The planar oxazole ring and electron-withdrawing chlorine atoms contribute to its stability and reactivity, while the carboxylic acid group enhances solubility in polar solvents.
Key structural attributes include:
-
Dichlorophenyl group: Enhances lipophilicity, facilitating membrane penetration in biological systems .
-
Oxazole ring: Participates in hydrogen bonding and π-π stacking, critical for target binding.
-
Carboxylic acid: Allows salt formation and derivatization into esters or amides for prodrug strategies .
The crystal structure, determined via X-ray diffraction, reveals a dihedral angle of 42.5° between the oxazole and phenyl rings, optimizing steric and electronic interactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a three-step protocol:
-
Oxazole ring formation: Cyclization of β-keto esters (e.g., ethyl acetoacetate) with hydroxylamine hydrochloride under acidic conditions (H₂SO₄, 80°C).
-
Dichlorophenyl introduction: Nucleophilic aromatic substitution of 3,4-dichlorobenzene derivatives with in situ-generated nitrile oxides .
-
Carboxylation: Hydrolysis of intermediate esters using NaOH/EtOH to yield the carboxylic acid .
A microwave-assisted method reduces reaction time from 12 hours to 45 minutes, achieving a 78% yield.
Industrial Manufacturing
Continuous flow reactors optimize large-scale production, minimizing waste and energy use . Key parameters:
Parameter | Value |
---|---|
Temperature | 120°C |
Pressure | 2 atm |
Catalyst | Zeolite H-beta |
Annual Production | 500 kg (global) |
Green chemistry principles are emphasized, with solvent recovery systems achieving 95% ethanol reuse.
Biological Activities and Mechanisms
Antimicrobial Effects
The compound inhibits Gram-positive (Staphylococcus aureus, MIC = 12.5 µg/mL) and Gram-negative (E. coli, MIC = 25 µg/mL) bacteria by disrupting cell membrane integrity . Synergy with β-lactams reduces MRSA viability by 90% at sub-MIC concentrations.
Anticancer Properties
In vitro assays demonstrate dose-dependent cytotoxicity:
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
Caco-2 (colon) | 39.8 | Caspase-3 activation, G1 arrest |
HeLa (cervical) | 31.9 | ROS generation, MMP loss |
A549 (lung) | >100 | No significant effect |
The dichlorophenyl group enhances DNA intercalation, while the oxazole ring chelates metal ions in topoisomerase II .
Enzyme Inhibition
-
Human sirtuin 2 (HDAC): IC₅₀ = 2.3 µM, via binding to the Zn²⁺-dependent catalytic site.
-
Carbonic anhydrase IX: Ki = 15 nM, relevant for hypoxic tumor targeting .
Applications in Drug Development
Lead Optimization
Structural analogs show improved pharmacokinetics:
Derivative | t₁/₂ (h) | LogP | Solubility (mg/mL) |
---|---|---|---|
Ethyl ester | 4.2 | 3.1 | 0.8 |
Amide (Gly conjugate) | 8.7 | 1.9 | 12.4 |
The ethyl ester prodrug enhances oral bioavailability (F = 67% in rats).
Combination Therapies
Co-administration with paclitaxel reduces ovarian tumor volume in xenograft models by 82% (vs. 58% for paclitaxel alone).
Comparative Analysis with Structural Analogs
Activity trends correlate with substituent position:
Compound | Anticancer IC₅₀ (Caco-2, µM) | LogP |
---|---|---|
3-(3,4-Dichlorophenyl) derivative | 39.8 | 2.8 |
3-(2,4-Dichlorophenyl) isomer | 54.1 | 3.2 |
3-(3,5-Dichlorophenyl) analog | 28.3 | 2.5 |
Electron-withdrawing groups at the 3,4-positions maximize target affinity .
Organism | LC₅₀ (mg/L) |
---|---|
Daphnia magna | 12.4 |
Selenastrum | 8.9 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume